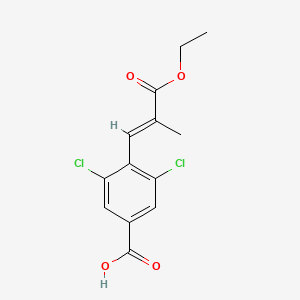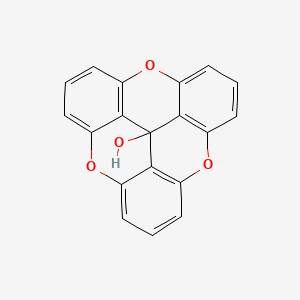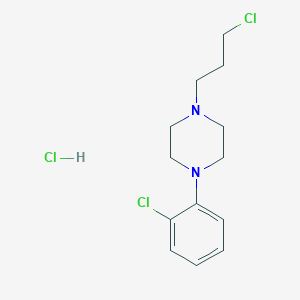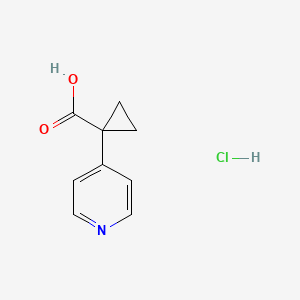![molecular formula C17H16N2O4 B2573795 N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide CAS No. 1797136-33-4](/img/structure/B2573795.png)
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.325 This compound is known for its unique structure, which includes a cyano group, an oxolane ring, and a phenoxyfuran moiety
Preparation Methods
The synthesis of N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using neat methods, such as stirring without solvent at room temperature or with heat, to yield the target cyanoacetamide compounds . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In medicine, it may be explored for its therapeutic potential in treating diseases like cancer or microbial infections . Additionally, in industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenoxyfuran moiety play crucial roles in its biological activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide can be compared with other similar compounds, such as N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide. While both compounds share the cyano and oxolane groups, their differing aromatic moieties (phenoxyfuran vs. benzothiophene) result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c18-10-14(12-8-9-21-11-12)19-17(20)15-6-7-16(23-15)22-13-4-2-1-3-5-13/h1-7,12,14H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORTKKCQFSUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2573712.png)

![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)



![4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2573725.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2573728.png)
![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B2573729.png)


![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2573733.png)
